molecular formula C20H26F2 B126032 (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 142400-92-8

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No. B126032
M. Wt: 304.4 g/mol
InChI Key: ALFLDQIYGBNZCO-UHFFFAOYSA-N
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Description

“(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane)” is a chemical compound with the molecular weight of 306.44 . It is used in liquid crystal monomer and pharmaceutical synthesis .


Molecular Structure Analysis

The molecular structure of “(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane)” is represented by the linear formula C20H28F2 .


Physical And Chemical Properties Analysis

The compound has a melting point of 51-53°C . It is slightly soluble in water .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a pivotal chemical reaction due to its potential to produce various valuable intermediates for the chemical industry. Controlled and selective catalytic oxidation processes for cyclohexene, which can selectively afford targeted products, are of great synthetic value for both academic and industrial applications. Advances in selective oxidation of cyclohexene have been reported, with a focus on the choice of oxidants and the catalytic mechanisms involved (Cao et al., 2018).

Mechanistic Aspects of Polymer Degradation

The study of thermal degradation mechanisms of poly(vinyl chloride) (PVC) provides insights into the structural and chemical transformations occurring during the process. The degradation begins with specific structural defects in PVC, leading to a series of complex reactions resulting in various degradation products. Understanding these mechanisms is essential for improving the stability and performance of polymers under thermal stress (Starnes, 2002).

Oxidation to Produce Ketone-Alcohol (KA) Oil

Cyclohexane oxidation is a critical reaction for producing cyclohexanol and cyclohexanone, collectively known as KA oil, which are essential for nylon production. Research covering the years 2014–2020 has explored various catalysts, solvents, and reaction parameters to optimize the oxidation process. The review highlights the effectiveness of metal and metal oxide catalysts and the role of hydrochloric acid in enhancing photocatalytic oxidation efficiency (Abutaleb & Ali, 2021).

Hypervalent Molecules and Sulfuranes

Theoretical studies on hypervalent molecules, specifically sulfuranes and persulfuranes, have contributed significantly to the understanding of their chemical properties and synthesis pathways. These studies offer insights into the structural characteristics and reaction mechanisms of hypervalent compounds, which are crucial for developing new synthetic strategies in organic chemistry (Pu et al., 2009).

Liquid Organic Hydrogen Carriers

The exploration of organic compounds as hydrogen carriers has gained attention due to the increasing demand for sustainable energy solutions. Among various classes of compounds, cycloalkanes, especially methylcyclohexane, have been identified as promising candidates for hydrogen storage and delivery. The review discusses the feasibility, performance, and economic viability of using such organic liquid phase hydrogen carriers for energy applications (Bourane et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[4-(4-ethenylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h2,11-17H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLDQIYGBNZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475768
Record name 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)

CAS RN

142400-92-8
Record name 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-trans-Vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-1,2-difluo rbenzol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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